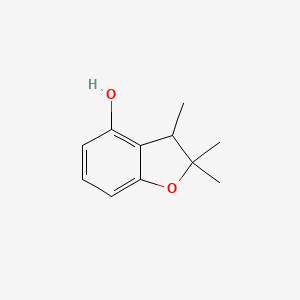
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. For instance, a common method involves the cyclization of 2-hydroxyacetophenone with formaldehyde under acidic conditions.
Methylation: The introduction of methyl groups can be achieved through alkylation reactions. Methyl iodide or dimethyl sulfate are commonly used methylating agents in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions. For example, the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert a methyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzofuran derivative. Sodium borohydride is a typical reducing agent.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation followed by nucleophilic substitution is a common approach.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran-4-ol: Lacks the additional methyl groups, which may affect its biological activity and chemical reactivity.
2,2,3-Trimethylbenzofuran: Lacks the hydroxyl group, which may reduce its antioxidant and antimicrobial properties.
2,3,4-Trimethylbenzofuran: Similar structure but different substitution pattern, which can lead to variations in its chemical and biological properties.
Uniqueness
2,2,3-Trimethyl-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
60884-06-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2,2,3-trimethyl-3H-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H14O2/c1-7-10-8(12)5-4-6-9(10)13-11(7,2)3/h4-7,12H,1-3H3 |
Clé InChI |
PDZGXLPKPKZVBC-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC=C2OC1(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


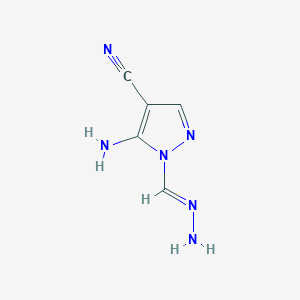
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
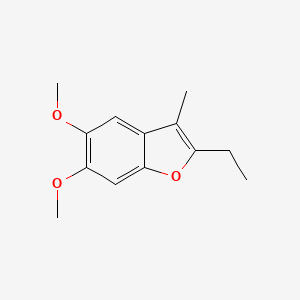
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
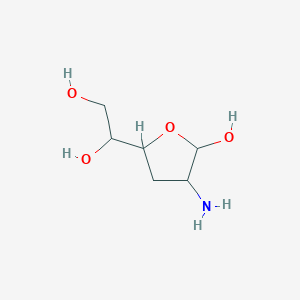
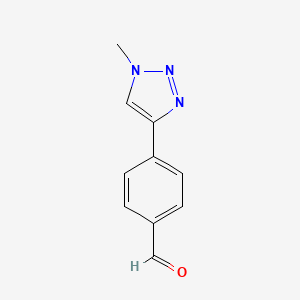
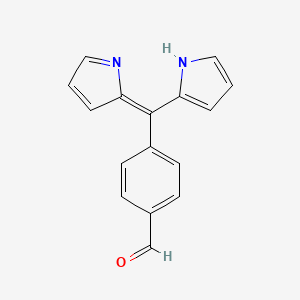

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
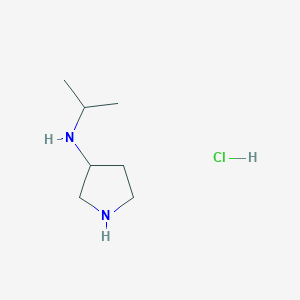
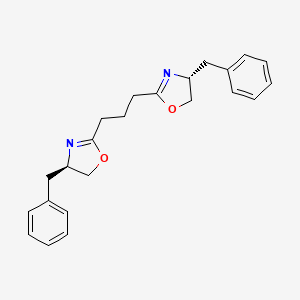

![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
